REACTION_CXSMILES
|
[CH2:1]([NH2:4])[CH2:2][NH2:3].CO[CH:7]1[CH2:11][CH2:10][CH:9](OC)O1.[O:14]1CCO[CH2:16][CH2:15]1>C(O)(=O)C>[C:15]([NH:3][CH2:2][CH2:1][N:4]1[CH:9]=[CH:10][CH:11]=[CH:7]1)(=[O:14])[CH3:16]
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Name
|
|
Quantity
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140 g
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Type
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reactant
|
Smiles
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C(CN)N
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Name
|
|
Quantity
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300 g
|
Type
|
reactant
|
Smiles
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COC1OC(CC1)OC
|
Name
|
|
Quantity
|
2000 mL
|
Type
|
reactant
|
Smiles
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O1CCOCC1
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Name
|
|
Quantity
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1700 mL
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Type
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solvent
|
Smiles
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C(C)(=O)O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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refluxed for 6 hours
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Duration
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6 h
|
Type
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TEMPERATURE
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Details
|
The reaction mixture is then cooled
|
Type
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CUSTOM
|
Details
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the solvents evaporated under reduced pressure at 60°
|
Type
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CUSTOM
|
Details
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The organic layer is separated
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Type
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EXTRACTION
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Details
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extracted into 5 N aqueous hydrochloric acid
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Type
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EXTRACTION
|
Details
|
The acid extract
|
Type
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TEMPERATURE
|
Details
|
with cooling
|
Type
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EXTRACTION
|
Details
|
is extracted with methylene chloride
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic phase is dried over magnesium sulfate
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Type
|
ADDITION
|
Details
|
treated with 10 g of charcoal
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The methylene chloride is evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NCCN1C=CC=C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |